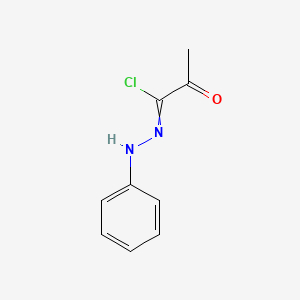![molecular formula C15H8Cl2N2 B1303677 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile CAS No. 338953-31-4](/img/structure/B1303677.png)
2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its chlorinated and cyano functional groups. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, which can offer insights into the behavior of such molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the reductive cyclization of a cyano-containing precursor induced by a low-valent titanium reagent has been used to synthesize 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene . This suggests that similar reductive strategies could potentially be applied to synthesize the compound .
Molecular Structure Analysis
X-ray diffraction techniques have been employed to determine the crystal structures of related compounds. For example, 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene crystallizes in the monoclinic system and exhibits a quasi-planar structure as revealed by DFT calculations . This indicates that the molecular structure of 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile could also be elucidated using similar crystallographic and computational methods.
Chemical Reactions Analysis
The reactivity of chlorinated and cyano functional groups has been explored in various chemical contexts. Chlorinated benzenes, for example, can react with chloramine to yield cyanogen chloride, demonstrating the potential for halogenated benzenes to undergo substitution reactions . This knowledge can be applied to predict the types of chemical reactions that 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For instance, the crystal structure analysis provides information on molecular conformations and possible intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point . Additionally, the presence of cyano and chloro groups can affect the compound's polarity and reactivity, which are important factors in determining its physical properties and chemical behavior.
Aplicaciones Científicas De Investigación
Molecular Interactions and Crystal Engineering
Studies on imidazole derivatives and related compounds have revealed the significance of cyano-cyano and chloro-cyano interactions in determining crystal packing. Such interactions, including dipole-dipole interactions and halogen bonds, play a critical role in the structural organization of molecules in the solid state, influencing their physical properties and reactivity. This understanding is crucial for the design of new materials with tailored properties (Kubicki, 2004).
Structural Characterization and Reactivity
Research on dihydrobenzoquinoline and phenanthrene derivatives has provided insights into the structural features of molecules with chlorophenyl and cyano groups. These studies emphasize the role of intermolecular hydrogen bonding in stabilizing molecular structures, which can inform the synthesis and application of new compounds with similar functionalities (Asiri et al., 2011).
Polymer Science and Material Chemistry
Investigations into copolymers of chlorophenyl-dioxolane with vinyl monomers have shed light on polymerization mechanisms and the effects of structural modifications on polymer properties. Such research is invaluable for developing new polymeric materials with specific characteristics, such as thermal stability, mechanical strength, and chemical resistance (Morariu & Bercea, 2004).
Advanced Photoredox Systems for 3D Printing
Recent advances in photoredox catalysis demonstrate the potential of benzene-dicarbonitrile derivatives as photoinitiators in 3D printing technologies. These compounds, capable of initiating polymerization under visible light, offer pathways for creating intricate structures with high resolution and material efficiency. Such research is at the forefront of combining organic synthesis with cutting-edge manufacturing technologies (Tomal et al., 2019).
Dye Synthesis and Textile Application
The synthesis and application of disperse dyes derived from thiophene and cyano-containing compounds have been explored for their use in textile industries. These studies focus on the development of dyes with high molar extinction coefficients, excellent fastness properties, and vibrant colors on polyester and nylon fabrics. Such research contributes to the advancement of coloration technology, offering more sustainable and efficient dyeing processes (Abolude et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-6-[(4-chlorophenyl)-cyanomethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2/c16-11-6-4-10(5-7-11)13(8-18)12-2-1-3-15(17)14(12)9-19/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQWGOLBETUUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377262 |
Source


|
| Record name | 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile | |
CAS RN |
338953-31-4 |
Source


|
| Record name | 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)




![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)






